molecular formula C7H6F2N2O3 B11810661 2-(Difluoromethoxy)pyrazine-6-aceticacid

2-(Difluoromethoxy)pyrazine-6-aceticacid

Cat. No.: B11810661
M. Wt: 204.13 g/mol
InChI Key: SWIGZYHRJKNSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)pyrazine-6-aceticacid is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a difluoromethoxy group and an acetic acid moiety

Preparation Methods

The synthesis of 2-(Difluoromethoxy)pyrazine-6-aceticacid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine derivatives and difluoromethoxy reagents.

    Reaction Conditions:

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Difluoromethoxy)pyrazine-6-aceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-aceticacid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The pathways affected by the compound depend on its specific application.

Properties

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

IUPAC Name

2-[6-(difluoromethoxy)pyrazin-2-yl]acetic acid

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-5-3-10-2-4(11-5)1-6(12)13/h2-3,7H,1H2,(H,12,13)

InChI Key

SWIGZYHRJKNSMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)OC(F)F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.